N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline
Description
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline (CAS: 1040690-66-1; sc-329679) is a synthetic aniline derivative featuring a 3,5-dichlorobenzyl group attached to the nitrogen atom and a tetrahydrofuran-2-ylmethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂ (calculated molecular weight: 365.25 g/mol).
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-14-8-13(9-15(20)10-14)11-21-16-3-5-17(6-4-16)23-12-18-2-1-7-22-18/h3-6,8-10,18,21H,1-2,7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACXPKOCFYTQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NCC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C18H19Cl2NO2
- Molecular Weight : 352.3 g/mol
- CAS Number : 1040690-66-1
- IUPAC Name : N-[(3,5-dichlorophenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its interaction with various biological pathways.
Research indicates that compounds related to aniline derivatives often exhibit diverse mechanisms of action, including:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell growth under various conditions, including exposure to UV light and in dark environments .
- Topoisomerase Inhibition : Some studies suggest that related compounds may interfere with topoisomerase II activity, which is crucial for DNA replication and repair processes .
Case Studies and Research Findings
-
Study on Aniline Derivatives :
- A study investigated the toxicokinetics and metabolism of aniline derivatives in aquatic organisms, providing insights into how these compounds interact with biological systems. The results indicated significant metabolic activation in fish models, suggesting similar pathways may be relevant for this compound .
- Cell Growth Inhibition :
Data Table: Summary of Biological Activities
Synthesis and Research Applications
This compound is synthesized through established chemical pathways that involve the reaction of dichlorobenzyl derivatives with tetrahydrofuran-based reagents. Its applications span across biomedical research, particularly in pharmacology and toxicology.
Comparison with Similar Compounds
Table 1: Structural and Calculated Properties of Analogs
| Compound ID (Catalog No.) | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound (sc-329679) | Tetrahydrofuranmethoxy | C₁₈H₁₈Cl₂N₂O₂ | 365.25 |
| Analog 1 (sc-329677) | 2-Ethoxyethoxy | C₁₇H₁₈Cl₂N₂O₂ | 365.24 |
| Analog 2 (sc-329678) | 2-Methoxyethoxy | C₁₆H₁₆Cl₂N₂O₂ | 351.21 |
| Analog 3 (sc-329680) | Methoxy | C₁₄H₁₂Cl₂N₂O | 299.16 |
| Analog 4 (sc-329681) | Propoxy | C₁₆H₁₆Cl₂N₂O | 335.21 |
Key Comparisons:
Substituent Complexity and Lipophilicity: The tetrahydrofuranmethoxy group in the target compound introduces a cyclic ether, which may reduce rotational freedom compared to linear substituents like ethoxyethoxy or methoxyethoxy. This rigidity could influence binding interactions in biological systems. The methoxy group (Analog 3) is the least lipophilic, favoring aqueous solubility .
Electronic Effects: The oxygen-rich substituents (e.g., 2-ethoxyethoxy, tetrahydrofuranmethoxy) may enhance hydrogen-bonding capacity, affecting interactions with polar targets.
Synthetic Accessibility: All analogs are priced identically ($284/500 mg), suggesting comparable synthetic complexity or availability.
Preparation Methods
Key Experimental Details from Patent US4461914A:
| Catalyst Type | Catalyst Amount | Solvent | H2 Pressure (kg/cm²) | Temperature | Reaction Time | Conversion Notes |
|---|---|---|---|---|---|---|
| Raney Nickel | 1.0 g | Methanol | 1.9 | Room Temp | 3 + 20 hours | Low conversion initially, improved with additional catalyst |
| Palladium on Carbon | 0.5 g (5% Pd) | Methanol | 2.4–2.6 | Room Temp | ~3 hours | Partial conversion (~10% product) |
| Platinum on Carbon | 0.1–0.25 g (5%) | Methanol | 2.3–3.5 | Room Temp | 5–18 hours | Low conversion, acid addition improved yield slightly |
- The aminoketone hydrochloride precursor is hydrogenated under mild conditions.
- Conversion efficiency varies with catalyst type, catalyst loading, and reaction time.
- Acid addition (concentrated HCl) can facilitate hydrogenation progress.
- Product purity and yield are monitored by thin layer chromatography (TLC) and mass spectrometry.
This catalytic hydrogenation step is critical for reducing ketone functionalities to corresponding amines, which then serve as intermediates for further functionalization.
Summary Table of Preparation Methods
Research Findings and Considerations
- Catalytic hydrogenation is sensitive to catalyst type and reaction conditions; palladium on carbon often provides better conversion than Raney nickel or platinum catalysts under similar conditions.
- Acid addition can improve hydrogenation rates by protonating intermediates or activating catalysts.
- Ether formation requires careful control of base strength and temperature to avoid side reactions or decomposition of the tetrahydro-2-furanyl group.
- The dichlorobenzyl substitution pattern (3,5-dichloro) is crucial for biological activity and may influence reactivity and selectivity during synthesis.
- Characterization of intermediates and final products typically involves TLC, NMR, and mass spectrometry for confirmation of structure and purity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) for 4–6 hours. Post-reaction, solvent removal under reduced pressure and recrystallization in ethanol yield the purified product . For the tetrahydrofuran methoxy group, coupling reactions with tetrahydrofurfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF) are recommended .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze -NMR for aromatic protons (δ 6.8–7.5 ppm for dichlorobenzyl) and methoxy/tetrahydrofuran protons (δ 3.5–4.5 ppm). -NMR should show carbonyl carbons (if present) and aromatic carbons with chlorine substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with exact mass matching the molecular formula (C₁₈H₁₈Cl₂NO₂).
- IR Spectroscopy : Look for N-H stretches (~3300 cm) and C-Cl stretches (~700 cm) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradient) for initial purification. For high-purity batches, recrystallization in ethanol or acetonitrile is effective. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) .
Advanced Research Questions
Q. How can researchers design a structure-activity relationship (SAR) study for this compound’s biological activity?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modifications to the dichlorobenzyl group (e.g., replacing Cl with F or CH₃) and the tetrahydrofuran moiety (e.g., varying ring size or oxygen position).
- Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or cellular viability assays (e.g., MTT for cytotoxicity). Compare IC₅₀ values to establish SAR trends .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental data .
Q. What analytical challenges arise in detecting this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- LC-MS/MS : Employ a triple quadrupole MS with MRM (multiple reaction monitoring) for sensitive detection. Key transitions: m/z 365 → 227 (dichlorobenzyl fragment) and m/z 365 → 141 (tetrahydrofuran fragment). Limit of detection (LOD) can reach 0.1 ng/mL .
- Interference Mitigation : Optimize chromatographic separation to resolve co-eluting metabolites or matrix components .
Q. How can researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., ATP-based kinase assays with positive/negative controls).
- Meta-Analysis : Compile data from published studies (e.g., IC₅₀ values) and assess variability using statistical tools (e.g., ANOVA or Bayesian hierarchical models).
- Probe Solubility/Purity : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) and purity (>95% by HPLC) to exclude confounding factors .
Experimental Design & Data Analysis
Q. What strategies optimize stability studies for this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to accelerated conditions:
| Condition | Parameters | Analysis |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, 70°C, 24 h | HPLC for degradation peaks |
| Oxidative Stress | 3% H₂O₂, RT, 48 h | LC-MS for peroxide adducts |
| Photostability | ICH Q1B guidelines (UV/visible light) | UV-Vis spectroscopy |
- Long-Term Stability : Store at -20°C in amber vials under nitrogen. Monitor monthly for 12 months .
Q. How can researchers resolve conflicting NMR data for this compound?
- Methodological Answer :
- 2D NMR : Use - HSQC and HMBC to assign ambiguous peaks (e.g., overlapping aromatic protons).
- Deuterated Solvents : Compare spectra in DMSO-d6 vs. CDCl₃ to identify solvent-induced shifts.
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational exchange broadening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
